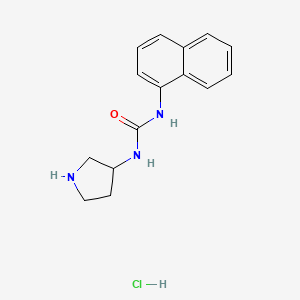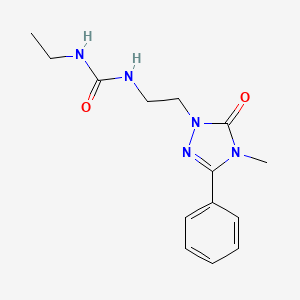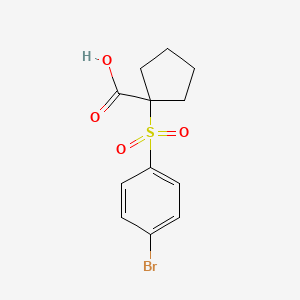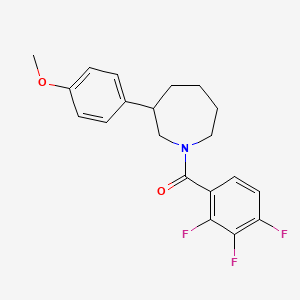
(3-(4-Methoxyphenyl)azepan-1-yl)(2,3,4-trifluorophenyl)methanone
カタログ番号 B2894205
CAS番号:
1795456-87-9
分子量: 363.38
InChIキー: SBSUJYDTLPYARI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Methoxyphenyl)azepan-1-yl)(2,3,4-trifluorophenyl)methanone, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. The compound has been widely used in scientific research due to its unique properties and mechanism of action.
科学的研究の応用
Synthesis and Chemical Properties
- The compound has been involved in studies related to the synthesis and characterization of novel chemical entities. For example, the thermolysis of substituted aryl azides has been used to produce 3H-azepines, demonstrating the versatility of azepane derivatives in organic synthesis (Ohba et al., 1986). Similarly, electrochemical synthesis methods have been developed for creating 8-amino-1,4-benzoxazine derivatives, showcasing the potential for innovative drug discovery and development pathways (Largeron & Fleury, 1998).
Anticancer Research
- In the context of anticancer research, derivatives of methanone, including those related to the specified compound, have been explored for their potential therapeutic applications. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been studied for its ability to inhibit tubulin polymerization and induce apoptosis in human leukemia cells, indicating the promise of methanone derivatives in cancer treatment strategies (Magalhães et al., 2013).
Antimicrobial and Antioxidant Activities
- The antimicrobial and antioxidant properties of methanone derivatives have also been a focus of scientific investigation. Research on compounds such as (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone has highlighted their potential in developing new antimicrobial agents, reflecting the compound's relevance beyond oncology (Chaudhari, 2012).
Luminescence and Material Science
- In materials science, the compound has contributed to the development of luminescent materials. For example, donor-acceptor molecules related to this compound have demonstrated unique properties such as delayed fluorescence and room-temperature phosphorescence, opening new avenues for research in optoelectronic devices (Wen et al., 2021).
特性
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-26-15-7-5-13(6-8-15)14-4-2-3-11-24(12-14)20(25)16-9-10-17(21)19(23)18(16)22/h5-10,14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUJYDTLPYARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

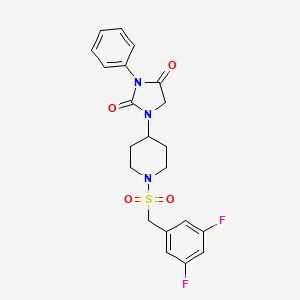
![2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol](/img/structure/B2894123.png)


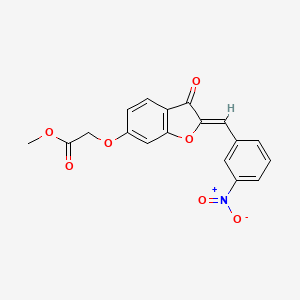
![4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2894131.png)
![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)


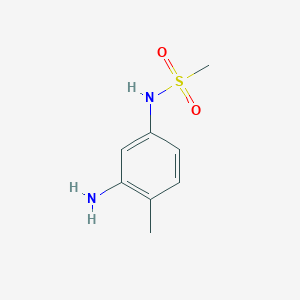
![2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2894140.png)
